3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, also known as MTODS, is a heterocyclic compound that has shown potential in various scientific research applications. It is a spirocyclic compound that contains a thiazole ring, an oxazolidine ring, and a diazaspiro ring. This compound was first synthesized in 2015 and has since gained attention due to its unique structure and potential biological activities.
Applications De Recherche Scientifique
Synthesis and Antihypertensive Activity
The compound 3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones synthesized for their potential antihypertensive effects. These compounds have been screened for their activity as antihypertensive agents, with specific substitutions at the 8 position showing significant activity in spontaneous hypertensive rats. Some derivatives were designed as mixed alpha- and beta-adrenergic receptor blockers, although their efficacy as beta-blockers was not confirmed. They were found to act as alpha-adrenergic blockers, with different compounds showing a preference for either alpha 1 or alpha 2 adrenoceptor antagonism. This research highlights the compound's role in exploring new antihypertensive agents and understanding the mechanisms of alpha-adrenergic antagonism (Caroon et al., 1981).
Anticancer and Antidiabetic Applications
Another area of research has involved the development of spirothiazolidine analogs, including compounds related to this compound, for potential anticancer and antidiabetic applications. These studies have led to the identification of compounds with significant activity against human breast carcinoma and liver carcinoma cell lines. Additionally, some derivatives have shown promising results as inhibitors of alpha-amylase and alpha-glucosidase, indicating their potential in diabetes management (Flefel et al., 2019).
Propriétés
IUPAC Name |
3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-14-9-12(17-11(14)16)2-5-15(6-3-12)8-10-13-4-7-18-10/h4,7H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBOUZQKBFJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)CC3=NC=CS3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.